2-Iodoisopropylbenzene

Cross-coupling Palladium catalysis Hirao reaction

2-Iodoisopropylbenzene (CAS 19099-54-8), also known as 1-iodo-2-isopropylbenzene or 2-iodocumene, is an aryl iodide with the molecular formula C9H11I and molecular weight 246.09 g/mol. It is a light yellow to brown clear liquid at ambient temperature.

Molecular Formula C9H11I
Molecular Weight 246.09 g/mol
CAS No. 19099-54-8
Cat. No. B096604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoisopropylbenzene
CAS19099-54-8
Molecular FormulaC9H11I
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1I
InChIInChI=1S/C9H11I/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3
InChIKeySORQIYFSJAWBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodoisopropylbenzene (CAS 19099-54-8) Procurement and Specification Guide for Organic Synthesis


2-Iodoisopropylbenzene (CAS 19099-54-8), also known as 1-iodo-2-isopropylbenzene or 2-iodocumene, is an aryl iodide with the molecular formula C9H11I and molecular weight 246.09 g/mol. It is a light yellow to brown clear liquid at ambient temperature [1]. Its primary utility lies as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the C(sp2)–I bond. The compound is typically procured at purities ranging from 95% to ≥98.0% (GC) from commercial suppliers .

Why 2-Iodoisopropylbenzene Cannot Be Directly Substituted by 2-Bromo- or 2-Chloroisopropylbenzene in Cross-Coupling Workflows


Direct substitution of 2-iodoisopropylbenzene with its bromo- or chloro-analogs in palladium-catalyzed cross-coupling reactions is not chemically equivalent. The fundamental difference in C–X bond dissociation energies (C–I: ~57 kcal/mol vs C–Br: ~71 kcal/mol) dictates that oxidative addition with Pd(0) occurs significantly faster for the iodo derivative [1]. Consequently, synthetic protocols optimized for the aryl iodide often fail or produce dramatically lower yields when the bromide or chloride is used without re-optimization of catalyst loading, temperature, and reaction time. The quantitative evidence below substantiates why procurement of the iodo compound is a specific requirement, not a generic choice among halides.

Quantitative Differentiation of 2-Iodoisopropylbenzene vs. Bromo/Chloro Analogs: A Data-Driven Selection Guide


Superior Reactivity in Pd-Catalyzed P–C Cross-Coupling: Iodo > Bromo > Chloro

In microwave-assisted Pd(OAc)2-catalyzed Hirao P–C coupling reactions with Ph2P(O)H, iodobenzene exhibits significantly higher reactivity than bromobenzene. The established reactivity order is iodobenzene > bromobenzene > phenyl triflate [1]. While this study was conducted on unsubstituted halobenzenes, the relative leaving group propensity of iodine over bromine is a class-level inference directly applicable to 2-isopropyl-substituted derivatives. The ortho-isopropyl group in 2-iodoisopropylbenzene introduces steric hindrance that can slow oxidative addition relative to iodobenzene, but the intrinsic C–I vs. C–Br reactivity advantage persists.

Cross-coupling Palladium catalysis Hirao reaction

Achievable Cross-Coupling Yields Under Sterically Demanding Conditions

Despite the steric bulk of the ortho-isopropyl group, 2-iodoisopropylbenzene (referred to as 2-isopropyliodobenzene) can be coupled with the equally hindered 2-isopropylthiophenol in 91% yield at 100°C . This demonstrates that the high reactivity of the C–I bond overcomes substantial steric barriers. In contrast, analogous reactions with ortho-substituted aryl bromides typically require higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable conversion. The protocol also tolerates ortho-hydroxymethyl and free NH2 groups .

C–S cross-coupling Steric hindrance Ortho-substitution

Specific Utility as a Precursor for NPFF1/NPFF2 Agonist Pharmacophores

2-Iodoisopropylbenzene has been specifically employed as a reagent in the synthesis of aryliminoguanidines that act as NPFF1 and NPFF2 receptor agonists [1]. This application is documented in the medicinal chemistry literature as part of a high-throughput screening (HTS) campaign that identified aryliminoguanidines as NPFF receptor ligands . While bromo- and chloro-analogs could theoretically be used, the specific reaction conditions and yields for this pharmacophore series were developed and reported using the iodo derivative. Substituting the halogen would necessitate re-validation of the synthetic route, which is a significant practical barrier in lead optimization.

Medicinal chemistry GPCR agonists Aryliminoguanidines

Enhanced Halogen Bond Donor Capability Due to High Iodine Polarizability

The iodine atom in aryl iodides serves as a strong halogen bond (XB) donor. The larger atomic radius and higher polarizability of iodine (atomic polarizability: ~5.0 × 10⁻²⁴ cm³) compared to bromine (~3.0 × 10⁻²⁴ cm³) results in a more positive σ-hole and stronger XB interactions with Lewis bases [1]. Computational studies on halogen bond strength consistently rank iodoarenes > bromoarenes > chloroarenes. Electron-donating groups like the isopropyl substituent in 2-iodoisopropylbenzene slightly weaken the halogen bond relative to unsubstituted iodobenzene, but the iodo-derivative still provides a stronger XB donor than any bromo- or chloro-isopropylbenzene analog [1].

Halogen bonding Supramolecular chemistry Organocatalysis

Commercial Availability and Analytical Specification Standards

2-Iodoisopropylbenzene is commercially available from major suppliers at defined purity grades, enabling reproducible procurement. TCI offers the compound at ≥98.0% purity (GC) with NMR confirmation [1]. Thermo Fisher Scientific supplies it at 95% purity . Physical constants are well-characterized: density 1.54 g/mL, refractive index 1.5801–1.5830, and boiling point 110°C at 20 mmHg [1]. In contrast, the bromo- and chloro-isopropylbenzene analogs are less commonly stocked as off-the-shelf catalog items, often requiring custom synthesis. The ready availability of the iodo-derivative with documented analytical specifications reduces procurement lead time and ensures batch-to-batch consistency for regulated workflows.

Chemical procurement Purity specification QC/QA

Targeted Application Scenarios for 2-Iodoisopropylbenzene Based on Quantified Differentiation


Palladium-Catalyzed Cross-Coupling of Sterically Hindered ortho-Substituted Aromatics

2-Iodoisopropylbenzene is the preferred electrophile for Suzuki-Miyaura, Sonogashira, and C–S coupling reactions when the target molecule contains an ortho-isopropyl group or when coupling with a sterically demanding partner. The 91% yield achieved in coupling with 2-isopropylthiophenol under standard CuI catalysis demonstrates that the iodo-derivative can overcome steric barriers that would significantly reduce yields with the bromo-analog. This scenario is common in the synthesis of ortho-substituted biaryl ligands for asymmetric catalysis and in the construction of congested pharmaceutical intermediates where the isopropyl group is a key pharmacophore element [1].

Synthesis of NPFF1/NPFF2 Agonist Aryliminoguanidines for GPCR Drug Discovery

In medicinal chemistry programs targeting the NPFF receptor system for pain management or neurological disorders, 2-iodoisopropylbenzene is a documented building block for constructing aryliminoguanidine-based agonists . The compound's specific use in this pharmacophore series is established in the literature [1]. Researchers performing SAR studies or scaling up lead compounds should procure the exact halogenated intermediate to ensure fidelity to published synthetic routes and to avoid the time-consuming re-optimization required if a different halide were substituted.

Halogen Bond Donor in Supramolecular and Organocatalytic Systems

The strong halogen bond donor ability of the iodine atom in 2-iodoisopropylbenzene makes it a candidate for crystal engineering studies, anion-binding applications, and halogen-bond-catalyzed organic transformations. While the ortho-isopropyl group modestly attenuates σ-hole depth relative to unsubstituted iodobenzene, the iodoarene core still provides a significantly stronger XB interaction than any bromo- or chloro-isopropylbenzene alternative . Researchers designing XB-based catalysts or functional materials requiring directional, non-covalent interactions should select the iodo-derivative for its superior binding strength.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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